6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile
Overview
Description
6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is a complex organic compound characterized by its bromine, chlorine, and methyl groups attached to a naphthyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted pyridine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the naphthyridine core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine and chlorine atoms, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various derivatives of the naphthyridine core, such as nitriles, amines, and halogenated compounds. These products can be further modified or used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is used as a building block for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound in the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
6-Bromo-4-chloro-7-methylquinoline
2-Amino-[1,8]naphthyridine-3-carbonitrile
Uniqueness: 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile stands out due to its specific combination of halogen atoms and the methyl group on the naphthyridine ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClN3/c1-5-10-7(2-8(11)15-5)9(12)6(3-13)4-14-10/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUPKEYFGJYZFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)Br)C(=C(C=N2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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